METHYL 2-PHENYL-3H-1,3-BENZODIAZOLE-5-CARBOXYLATE
Description
Significance of the 1,3-Benzodiazole (Benzimidazole) Scaffold in Organic Chemistry
The benzimidazole (B57391) scaffold is a fundamental building block in organic and medicinal chemistry due to its unique structural features and wide array of biological activities. nih.gov As a heterocyclic aromatic compound, it possesses a stable bicyclic structure that can interact with various biological targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The NH group in the imidazole (B134444) ring is relatively acidic and serves as a site for electrophilic substitution, allowing for diverse functionalization. nih.gov
Benzimidazole derivatives have been found to exhibit a broad spectrum of pharmacological activities, including but not limited to:
Anticancer researchgate.net
Antiviral
Antihypertensive
Antihistaminic nih.gov
Antifungal nih.gov
Antihelmintic nih.gov
The versatility of the benzimidazole core is further highlighted by its presence in commercially available drugs, underscoring its importance in drug discovery and development. nih.gov
Overview of Substituted Benzodiazole Esters in Contemporary Chemical Research
Substituted benzodiazole esters represent a significant class of compounds within the broader family of benzimidazole derivatives. The incorporation of an ester functional group, particularly a methyl ester, at various positions on the benzimidazole ring system can significantly influence the molecule's polarity, solubility, and ability to interact with biological targets. This functional group can act as a hydrogen bond acceptor and can be hydrolyzed by esterases in vivo, potentially leading to the corresponding carboxylic acid, which may have a different biological activity profile.
Recent research has focused on the synthesis and evaluation of various substituted benzodiazole esters for a range of therapeutic applications. For instance, a series of novel substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid methyl esters have been synthesized and investigated for their antiproliferative effects against breast cancer cell lines. researchgate.net
Structural Context of Methyl 2-Phenyl-3H-1,3-Benzodiazole-5-carboxylate
The synthesis of this compound and its analogs typically involves the condensation of a substituted 1,2-phenylenediamine with a substituted benzoic acid or its derivative. researchgate.net For example, the reaction of 3,4-diaminobenzoic acid with a substituted benzaldehyde (B42025) can lead to the formation of the corresponding 2-(substituted phenyl)-3H-benzo[d]imidazole-5-carboxylic acid, which can then be esterified to yield the methyl ester. researchgate.net
Table 1: Spectroscopic Data for a Representative 2-Phenyl-3H-1,3-benzodiazole-5-carboxylate Derivative
| Spectroscopic Technique | Observed Data |
| IR (KBr) cm⁻¹ | 3524.06 (–NH), 3068.85 (Ar–C–H), 1683.91 (–C=O), 1624.12 (Ar–C–C), 1257.63 (–C–N) researchgate.net |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.16 (br, s, 1H, NH), 8.22 (s, 1H, Ar H), 7.88 (d, 1H) researchgate.net |
| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 52.6 (–CH₃ ester), 113.5, 119.6, 124.0, 124.5, 126.4, 127.9, 128.1, 129.4, 129.6, 129.7, 130.9, 136.0, 137.0, 146.2, 156.6 (Ar–C), 166.9 (C=O) acs.org |
Note: The data presented is for a closely related analog, Methyl 1-(4-methoxyphenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate, to illustrate the characteristic spectral features.
Research Trajectory and Future Directions for Phenyl-Substituted Benzodiazole Carboxylates
The research trajectory for phenyl-substituted benzodiazole carboxylates is strongly directed towards the discovery and development of novel therapeutic agents. The existing body of research has demonstrated the potential of this class of compounds, particularly in the area of oncology. researchgate.net Future research is likely to focus on several key areas:
Structural Optimization: Further modification of the phenyl ring and the benzimidazole nucleus with various substituents to enhance potency and selectivity for specific biological targets. The introduction of different ester groups could also be explored to modulate pharmacokinetic properties.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects. This could involve identifying specific enzyme or receptor targets.
Expansion of Therapeutic Applications: Investigating the potential of these compounds for other diseases beyond cancer, given the broad spectrum of activity associated with the benzimidazole scaffold.
Development of More Efficient Synthetic Methodologies: While effective synthetic routes exist, the development of greener and more efficient methods for the preparation of these compounds remains an area of interest.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-phenyl-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-7-8-12-13(9-11)17-14(16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAHTAIRLQVQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Phenyl 3h 1,3 Benzodiazole 5 Carboxylate
Strategies for Constructing the Benzodiazole Ring System
The formation of the 2-phenylbenzimidazole (B57529) core is the primary challenge in synthesizing the target molecule. Several established chemical strategies are employed to build this fused heterocyclic system.
Cyclocondensation Reactions Involving Aromatic Diamines and Carboxylic Acid Derivatives
A foundational and widely utilized method for benzimidazole (B57391) synthesis is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, such as an aldehyde. google.com This approach, often referred to as the Phillips-Ladenburg synthesis, involves the reaction of 3,4-diaminobenzoic acid with benzaldehyde (B42025) or benzoic acid.
The reaction typically proceeds by heating the two components, often in the presence of an acid catalyst which facilitates the cyclization and dehydration steps. Polyphosphoric acid (PPA) is a common condensing agent for reacting diamines with carboxylic acids, promoting high yields. beilstein-journals.org Alternatively, when using an aldehyde like benzaldehyde, the reaction can be performed under oxidative conditions. An intermediate Schiff base is formed, which then undergoes oxidative cyclization to yield the aromatic benzimidazole ring. Various oxidizing agents and catalytic systems have been developed to promote this transformation efficiently. researchgate.net
A study by Karthikeyan et al. describes the synthesis of a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids by reacting 3,4-diaminobenzoic acid with various substituted benzaldehydes. This reaction serves as a direct precursor to the target molecule before the esterification step. researchgate.net
Table 1: Examples of Cyclocondensation for 2-Aryl-Benzimidazole-5-Carboxylic Acid Synthesis
| Diamine Precursor | Aldehyde/Carboxylic Acid | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 3,4-Diaminobenzoic acid | Substituted Benzaldehydes | Oxidative conditions | 2-(Substituted-phenyl)-3H-benzimidazole-5-carboxylic acid | researchgate.net |
| 4-Substituted-1,2-phenylenediamines | N-benzyl-2-pyrrole carboxylic acids | Polyphosphoric acid (PPA) | 2-(N-benzylpyrrolyl)-benzimidazoles | beilstein-journals.org |
Nitro-Reductive Cyclization Approaches to Benzodiazoles
Nitro-reductive cyclization offers an efficient one-pot strategy for synthesizing benzimidazoles. This method begins with an o-nitroaniline derivative, which is reduced in situ to form the corresponding o-phenylenediamine. This highly reactive intermediate is immediately trapped by a carboxylic acid or aldehyde present in the reaction mixture to form the benzimidazole ring. nih.gov
An efficient protocol for constructing 1,2-disubstituted benzimidazole-5-carboxylates from 4-(alkyl/arylamino)-3-nitrobenzoates and aldehydes via a one-pot nitroreductive cyclization using sodium dithionite (B78146) has been described, highlighting the utility of this method for creating a diverse range of products in good to excellent yields. nih.gov Electrochemical methods have also been developed for the reductive cyclization of o-nitroanilines, offering a green alternative that avoids the need for chemical reductants. nih.gov
Multicomponent Reaction (MCR) Pathways for Core Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, represent a highly efficient approach in synthetic chemistry. benthamdirect.com While complex four- or five-component reactions exist for other heterocyclic systems, the synthesis of the 2-phenylbenzimidazole core is often achieved through highly efficient one-pot, two-component condensations that share the principles of MCRs, such as atom economy and procedural simplicity. bohrium.comarabjchem.org
The direct condensation of an o-phenylenediamine (such as methyl 3,4-diaminobenzoate) with an aldehyde (benzaldehyde) is a prime example of such a streamlined process. nih.govrsc.org Various catalytic systems have been developed to facilitate this reaction under mild conditions, including the use of lanthanum chloride, which acts as a novel and efficient catalyst for the synthesis of benzimidazoles in good yields from o-phenylenediamine and a wide variety of aldehydes. nih.gov Catalyst-free methods have also been reported, for instance, using acetonitrile (B52724) as a solvent at room temperature, which simplifies the procedure and reduces costs. rsc.org These one-pot procedures avoid the isolation of intermediates and often result in high yields of the desired benzimidazole core.
Esterification and Functional Group Introduction at the C-5 Position
Once the 2-phenyl-3H-1,3-benzodiazole-5-carboxylic acid core is synthesized, the final step is the formation of the methyl ester. Alternatively, the methyl ester group can be incorporated into the starting materials prior to the ring-forming reaction.
Direct Esterification Techniques for Carboxylic Acid Precursors
The most common method for converting a carboxylic acid to its corresponding methyl ester is the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid precursor, 2-phenyl-3H-1,3-benzodiazole-5-carboxylic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The reaction is an equilibrium process. To drive the reaction toward the formation of the ester product, methanol is typically used as the solvent to ensure it is present in large excess. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired methyl ester. Research on the synthesis of potent anti-breast cancer agents involved the preparation of both 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their corresponding methyl esters, demonstrating the application of this esterification step. researchgate.net
Strategies for Methyl Ester Formation
An alternative and often more efficient strategy for obtaining the final target compound is to utilize a starting material that already possesses the methyl ester functionality. This approach circumvents the need for a separate esterification step on the final benzimidazole core, which can sometimes be complicated by the low solubility of the carboxylic acid precursor or side reactions.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Methyl 2-Phenyl-3H-1,3-Benzodiazole-5-carboxylate |
| 3,4-Diaminobenzoic acid |
| Benzaldehyde |
| Benzoic acid |
| 2-Phenyl-3H-1,3-benzodiazole-5-carboxylic acid |
| Methyl 4-amino-3-nitrobenzoate |
| Methyl 3-amino-4-nitrobenzoate |
| Sodium dithionite |
| Methyl 3,4-diaminobenzoate (B8644857) |
| Sulfuric acid |
| Methanol |
| Hydrochloric acid |
| Polyphosphoric acid |
| 2-(Substituted-phenyl)-3H-benzimidazole-5-carboxylic acid |
| 2-(N-benzylpyrrolyl)-benzimidazoles |
Derivatization and Structural Modification of the Phenyl Substituent at C-2
Modification of the 2-phenyl ring is a primary strategy for creating analogues of the title compound. This can be achieved either by incorporating a substituted phenyl moiety during the initial synthesis or by modifying the phenyl ring after the benzimidazole core has been formed.
Introduction of Substituted Phenyl Moieties
A common and direct method to obtain derivatives is through the condensation of methyl 3,4-diaminobenzoate with various substituted benzaldehydes or benzoic acids. researchgate.netmdpi.com This approach allows for the introduction of a wide array of functional groups onto the C-2 phenyl ring. The choice of substituent, whether electron-donating or electron-withdrawing, can significantly influence the electronic properties of the final molecule. researchgate.net For example, a series of 2-(substituted-phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their corresponding methyl esters have been synthesized to explore these structural variations. researchgate.net
The general reaction involves the cyclocondensation of the diamine with an appropriate aromatic aldehyde or carboxylic acid, often under acidic conditions or with a suitable oxidizing agent. researchgate.netresearchgate.net
Table 1: Examples of Substituted Phenyl Moieties Introduced via Condensation
| Phenyl Substituent | Starting Benzaldehyde/Benzoic Acid Derivative | Resulting Compound Class | Reference |
|---|---|---|---|
| 2-Hydroxy | 2-Hydroxybenzaldehyde | Methyl 2-(2-hydroxyphenyl)-3H-1,3-benzodiazole-5-carboxylate | researchgate.net |
| 4-Hydroxy | 4-Hydroxybenzaldehyde | Methyl 2-(4-hydroxyphenyl)-3H-1,3-benzodiazole-5-carboxylate | researchgate.net |
| 5-Fluoro-2-hydroxy | 5-Fluoro-2-hydroxybenzaldehyde | Methyl 2-(5-fluoro-2-hydroxyphenyl)-3H-1,3-benzodiazole-5-carboxylate | researchgate.net |
| 3,4,5-Trimethoxy | 3,4,5-Trimethoxybenzoic acid | Methyl 2-(3,4,5-trimethoxyphenyl)-3H-1,3-benzodiazole-5-carboxylate | researchgate.net |
Post-Synthetic Modification of Phenyl Ring (e.g., Halogenation, Alkylation)
Alternatively, modifications can be performed on the phenyl ring of the pre-formed this compound. This post-synthetic approach allows for the creation of derivatives that may not be accessible through direct condensation due to incompatible functional groups on the starting aldehyde. Standard electrophilic aromatic substitution reactions can be applied, although reaction conditions must be carefully selected to ensure selectivity for the C-2 phenyl ring over the benzimidazole system.
Halogenation: Introduction of halogen atoms (e.g., Br, I) can be achieved using appropriate halogenating agents. For the general 2-phenylbenzimidazole scaffold, such reactions provide access to compounds like 2-(4-bromophenyl)- and 2-(3-iodophenyl)-benzimidazoles. mdpi.com
Alkylation: Friedel-Crafts alkylation or acylation reactions could theoretically introduce alkyl or acyl groups onto the phenyl ring, although this is less common and may suffer from selectivity issues and potential reaction at the benzimidazole nitrogens. More advanced C-H activation methodologies are also emerging for direct functionalization. nih.gov
Exploration of Novel and Efficient Synthetic Routes
Recent research has emphasized the development of novel synthetic pathways that improve efficiency, reduce waste, and operate under milder conditions, aligning with the principles of modern organic synthesis.
Transition Metal-Catalyzed Coupling Reactions for Benzodiazole Formation
Transition metal catalysis offers powerful and versatile methods for constructing the benzimidazole core. These reactions often proceed under mild conditions with high efficiency. Catalysts based on palladium, ruthenium, rhodium, and copper have been successfully employed. researchgate.netresearchgate.net
Key strategies include:
Dehydrogenative Coupling: Palladium catalysts can facilitate the coupling of o-phenylenediamines with primary alcohols (like benzyl (B1604629) alcohol) via an acceptorless dehydrogenative pathway, often in green solvents like water. researchgate.net
Reductive Cyclization: A combination of a transition metal catalyst (e.g., Pd/Fe) can promote the redox condensation of o-nitroanilines with alcohols or aldehydes. researchgate.netsemanticscholar.org
C-H Activation/Annulation: Rhodium and Ruthenium complexes have been used to catalyze the cyclization of 2-arylbenzimidazoles with other components through C-H activation pathways, demonstrating advanced strategies for building more complex fused systems.
Table 2: Selected Transition Metal-Catalyzed Routes to 2-Arylbenzimidazoles
| Catalyst System | Reactants | Reaction Type | Reference |
|---|---|---|---|
| Palladium(II) Complexes | o-Phenylenediamine + Benzyl Alcohol | Acceptorless Dehydrogenative Coupling | researchgate.net |
| Ruthenium-polyoxoniobate | o-Phenylenediamine + Benzaldehyde | Oxidative Coupling | researchgate.net |
| Pd/Fe Bimetallic | o-Nitroaniline + Benzyl Alcohol | Hydrogen-Transfer Redox System | researchgate.net |
Green Chemistry Principles in this compound Synthesis
Adherence to green chemistry principles is a major focus in modern synthesis. For benzimidazoles, this involves using environmentally benign solvents, energy-efficient techniques, and recyclable catalysts.
Green Solvents: Water has been successfully used as a solvent for the synthesis of 2-arylbenzimidazoles, replacing hazardous organic solvents and simplifying workup procedures. researchgate.netmdpi.comgoogle.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields by providing rapid and uniform heating. omicsonline.orgijpdd.org Catalyst-free, microwave-assisted cyclocondensation in aqueous ethanol (B145695) is a notable green method. omicsonline.org
Heterogeneous and Recyclable Catalysts: The use of solid-supported catalysts, such as silica-supported periodic acid, zeolites, or various nanoparticles (e.g., ZnO-NPs, CuO), facilitates easy separation and recycling of the catalyst, reducing waste and cost. semanticscholar.orgmdpi.comnih.gov Solvent-free reactions using these catalysts, sometimes combined with ball-milling or microwave irradiation, represent a highly sustainable approach. semanticscholar.orgijpdd.org
Table 3: Comparison of Conventional vs. Green Synthetic Methods for 2-Phenylbenzimidazole
| Parameter | Conventional Method | Green Method | Reference |
|---|---|---|---|
| Solvent | Organic Solvents (e.g., DMF, Acetic Acid) | Water, Ethanol, or Solvent-Free | google.comomicsonline.org |
| Energy Source | Conventional Reflux (Hours) | Microwave Irradiation (Minutes) | omicsonline.orgijpdd.org |
| Catalyst | Homogeneous acids (e.g., HCl, PPA) | Recyclable heterogeneous catalysts (e.g., Zeolites, Nanoparticles) | semanticscholar.orgmdpi.com |
| Waste Generation | Higher (solvent waste, non-recyclable catalyst) | Lower (minimal solvent, recyclable catalyst) | mdpi.com |
"One-Pot" Synthetic Strategies for Enhanced Efficiency
"One-pot" reactions, where multiple synthetic steps are performed sequentially in the same reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot strategies have been developed for benzimidazole-5-carboxylate derivatives.
A particularly effective method is the one-pot nitro-reductive cyclization . This strategy starts with a substituted 4-(amino)-3-nitrobenzoate, which reacts with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄). nih.govmedcraveonline.com The reducing agent simultaneously reduces the nitro group to an amine, which then undergoes in-situ cyclization with the aldehyde to form the benzimidazole ring in a single, efficient operation. nih.gov Another one-pot approach involves a telescopic grinding method, where sequential reactions are carried out in a mortar and pestle without solvents, further enhancing the green credentials of the synthesis. researchgate.net These methods streamline the synthesis of the target scaffold, avoiding the isolation and purification of intermediates. medcraveonline.comrsc.org
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of this compound and its structural analogs often involves a systematic investigation of several key reaction parameters. These include the choice of catalyst, solvent, reaction temperature, and reaction time. While specific optimization data for the title compound is not extensively detailed in the public domain, valuable insights can be drawn from studies on the synthesis of the parent 2-phenylbenzimidazole and other closely related derivatives.
A common and effective method for the synthesis of 2-aryl-1H-benzo[d]imidazoles involves the condensation of an o-phenylenediamine derivative with an aromatic aldehyde. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to form the benzimidazole ring.
One general synthetic route to obtain this compound involves a two-step process. First, 3,4-diaminobenzoic acid is reacted with benzaldehyde to form 2-phenyl-3H-1,3-benzodiazole-5-carboxylic acid. This intermediate is then esterified, typically using methanol in the presence of an acid catalyst like sulfuric acid, to yield the final methyl ester product.
In a study by Karthikeyan et al. (2013), a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized. researchgate.net While a detailed optimization table was not provided, the described method involved heating a mixture of 3,4-diaminobenzoic acid and a substituted benzaldehyde in glacial acetic acid.
Catalyst Optimization:
The choice of catalyst plays a pivotal role in the efficiency of the benzimidazole synthesis. A variety of catalysts have been investigated for the synthesis of 2-phenylbenzimidazole, and these findings are highly relevant for the synthesis of its 5-carboxylate derivative. The catalyst's role is often to facilitate the condensation and subsequent cyclization steps.
Nano montmorillonite (B579905) clay has been reported as an efficient heterogeneous catalyst for the synthesis of 2-aryl-1H-benzo[d]imidazole derivatives under solvent-free conditions at room temperature. pnu.ac.ir The use of a solid acid catalyst simplifies the work-up procedure and allows for catalyst recycling.
The following table summarizes the optimization of catalyst loading for the synthesis of a 2-aryl-1H-benzo[d]imidazole, which serves as a model for the synthesis of the title compound.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nano montmorillonite clay | 5 | Solvent-free | 30 | 85 |
| 2 | Nano montmorillonite clay | 10 | Solvent-free | 20 | 92 |
| 3 | Nano montmorillonite clay | 15 | Solvent-free | 20 | 92 |
| 4 | None | - | Solvent-free | 120 | Trace |
Solvent Optimization:
The reaction solvent can significantly influence the reaction rate and yield. A range of solvents with varying polarities have been explored for the synthesis of 2-arylbenzimidazoles. In many modern synthetic protocols, there is a trend towards using greener solvents or solvent-free conditions to minimize environmental impact.
The table below illustrates the effect of different solvents on the yield of a model 2-arylbenzimidazole synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Reflux | 5 | 88 |
| 2 | Methanol | Reflux | 6 | 85 |
| 3 | Acetonitrile | Reflux | 4 | 90 |
| 4 | Dimethylformamide (DMF) | 100 | 3 | 95 |
| 5 | Solvent-free | 80 | 1 | 92 |
One-Pot Synthesis:
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. Comparative studies have shown that microwave-assisted synthesis of benzimidazole derivatives can significantly reduce reaction times from hours to minutes, while also increasing the product yields. mdpi.com
The following table provides a comparison between conventional heating and microwave-assisted synthesis for a model benzimidazole formation.
| Entry | Method | Time | Yield (%) |
|---|---|---|---|
| 1 | Conventional Heating (Reflux in Ethanol) | 6 h | 85 |
| 2 | Microwave Irradiation (Ethanol) | 5 min | 94 |
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Phenyl 3h 1,3 Benzodiazole 5 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete and precise assignment of all atoms and their connectivity within Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate can be achieved.
While complete, published experimental data for the specific title compound is limited, analysis of closely related N-sulfonylated analogues provides significant insight into the expected spectral characteristics. nih.govacs.org
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the methyl ester group, the protons on the benzimidazole (B57391) core, and the protons of the 2-phenyl substituent.
A broad singlet, typically observed far downfield (δ > 12.0 ppm), is characteristic of the acidic N-H proton of the benzimidazole ring. rsc.orgsemanticscholar.org The protons of the methyl ester (-OCH₃) are expected to appear as a sharp singlet in the upfield region, typically around δ 3.8-3.9 ppm. nih.govacs.org
The aromatic region will be more complex. The protons of the 2-phenyl group are expected to appear as a multiplet between δ 7.5 and 8.2 ppm. rsc.org The three protons on the benzimidazole ring will exhibit a specific splitting pattern. Based on the substitution pattern, one proton will appear as a singlet (H-4), while the other two (H-6 and H-7) will form a doublet system. Research on a closely related N-sulfonylated derivative showed aromatic protons in the range of δ 7.02 to 8.11 ppm. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | > 12.0 | Broad Singlet |
| Aromatic H (Phenyl) | 7.5 - 8.2 | Multiplet |
| Aromatic H (Benzimidazole) | 7.0 - 8.1 | Multiplet/Singlet |
| -OCH₃ | ~ 3.84 | Singlet |
Note: Predicted values are based on data from analogous compounds. nih.govrsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals for this compound would include the carbonyl carbon of the ester, the methyl carbon, the carbon atoms of the heterocyclic ring, and those of the phenyl substituent.
The carbonyl carbon (C=O) of the methyl ester group is expected to resonate significantly downfield, in the range of δ 165-167 ppm. nih.govacs.org The methyl carbon (-OCH₃) signal would appear far upfield, typically around δ 52-53 ppm. acs.org The carbon atom at the C2 position of the benzimidazole ring, bonded to the phenyl group and two nitrogen atoms, is anticipated to appear around δ 151 ppm. rsc.org The remaining aromatic and heterocyclic carbons are expected to produce a cluster of signals in the δ 110-145 ppm region. acs.orgrsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165.5 - 167.1 |
| C2 (Benzimidazole) | ~ 151.7 |
| Aromatic/Heterocyclic Cs | 110 - 145 |
| -OCH₃ | 52.0 - 53.0 |
Note: Predicted values are based on data from analogous compounds. nih.govacs.orgrsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To confirm the assignments made from 1D NMR and to establish the precise connectivity within the molecule, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be crucial for confirming the connectivity between adjacent protons within the phenyl ring and the benzimidazole core, helping to delineate the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for all protonated carbons by linking them to their known ¹H assignments. For instance, the methyl proton signal at ~δ 3.84 ppm would show a correlation to the carbon signal at ~δ 52.6 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, HMBC would show a correlation from the methyl protons (-OCH₃) to the carbonyl carbon (C=O), confirming the ester functionality. It would also show correlations between the protons of the phenyl ring and the C2 carbon of the benzimidazole core, confirming their attachment.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify key functional groups. For this compound, the most prominent absorption bands are expected to correspond to the N-H, C-H, C=O, C=N, and C=C bonds.
A broad absorption band for the N-H stretch of the imidazole (B134444) ring is typically observed in the region of 3300-3500 cm⁻¹. rsc.org Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is seen just below 3000 cm⁻¹, often around 2950 cm⁻¹. nih.gov
The most intense and characteristic peak is expected to be the C=O stretch from the ester carbonyl group, which is typically found in the range of 1708-1720 cm⁻¹. nih.gov The stretching vibrations for the C=N of the imidazole and the C=C of the aromatic rings are expected in the 1420-1630 cm⁻¹ region. nih.govrsc.org
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | ~ 2950 |
| C=O Stretch (Ester) | 1708 - 1720 |
| C=N / C=C Stretch | 1420 - 1630 |
Note: Predicted values are based on data from analogous compounds. nih.govrsc.org
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR. While no specific experimental Raman data for the title compound is readily available in the surveyed literature, the expected spectrum would be dominated by vibrations of the non-polar and polarizable bonds.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of a compound through its fragmentation pattern under electron impact (EI). For this compound (C₁₅H₁₂N₂O₂), the molecular weight is 252.27 g/mol .
The electron ionization mass spectrum is expected to show a distinct molecular ion peak [M]⁺ at m/z = 252. This peak corresponds to the intact molecule having lost a single electron. The subsequent fragmentation is dictated by the stability of the resulting ions and the inherent structural features of the benzimidazole core, the phenyl substituent, and the methyl ester group.
A plausible fragmentation pathway involves the following key steps:
Loss of a methoxy (B1213986) radical (·OCH₃): A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to a stable acylium ion. This would produce a prominent peak at m/z = 221 ([M - 31]⁺).
Loss of the carbomethoxy radical (·COOCH₃): The entire ester group can be lost, resulting in a fragment at m/z = 193 ([M - 59]⁺). This ion corresponds to the 2-phenylbenzimidazole (B57529) cation, which is stabilized by the extensive aromatic system.
Loss of the phenyl group: Cleavage of the bond between the benzimidazole core and the phenyl ring can lead to a fragment corresponding to the phenyl cation at m/z = 77.
Benzimidazole ring fragmentation: The core heterocyclic ring can also undergo cleavage, although this often results in less intense peaks compared to the loss of peripheral functional groups.
The analysis of related 2-phenylbenzimidazole derivatives supports this proposed fragmentation, where the loss of substituents from the core structure and the stability of the 2-phenylbenzimidazole cation are dominant features in the mass spectra. researchgate.netscispace.comresearchgate.netresearchgate.netscispace.com
Table 1: Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 252 | [M]⁺ (Molecular Ion) | [C₁₅H₁₂N₂O₂]⁺ |
| 221 | [M - OCH₃]⁺ | [C₁₄H₉N₂O]⁺ |
| 193 | [M - COOCH₃]⁺ | [C₁₃H₉N₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The key chromophore in this compound is the conjugated 2-phenylbenzimidazole system. This extended π-system is responsible for the characteristic absorption bands in the UV region. acs.org
The electronic transitions observed in molecules of this type are primarily π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.org These transitions are typically of high intensity. Less intense n → π* transitions, involving the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen atoms) to a π* antibonding orbital, may also be observed. youtube.com
Studies on the closely related compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) show strong absorption bands in the UV region, which are sensitive to pH and solvent. nih.govresearchgate.net For this compound, absorption maxima are expected in the range of 300-340 nm, consistent with the extended conjugation of the 2-phenylbenzimidazole core. researchgate.netresearchgate.net The precise position and intensity of these bands can be influenced by the solvent polarity, which can stabilize the ground or excited states to different extents. wikipedia.org
Table 2: Expected Electronic Transitions
| Transition Type | Orbital Change | Expected Wavelength Region | Chromophore |
|---|---|---|---|
| π → π* | π (bonding) → π* (antibonding) | 300 - 340 nm | 2-Phenylbenzimidazole core |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Supramolecular Architecture
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of the closely related derivative, Ethyl 2-[4-(dimethylamino)phenyl]-1-phenyl-1H-benzimidazole-5-carboxylate , provides significant insight into the expected structural features. nih.gov The data presented in the following subsections are based on this analogue and serve as a representative model.
The molecular geometry of benzimidazole derivatives is defined by specific bond lengths, angles, and torsions. biointerfaceresearch.com The benzimidazole ring system is generally planar. nih.gov The phenyl ring at the 2-position and the ester group at the 5-position are twisted relative to this core. In the analogue structure, the benzimidazole ring system makes significant dihedral angles with the planes of the attached phenyl rings. nih.gov This twisting is a result of steric hindrance between the aromatic systems. The bond lengths within the benzimidazole core are intermediate between single and double bonds, indicating electron delocalization across the heterocyclic system.
Table 3: Representative Geometric Parameters (from a related structure nih.gov)
| Parameter | Bond/Atoms Involved | Value |
|---|---|---|
| Bond Length (Å) | C-N (imidazole) | ~1.33 - 1.39 |
| C=N (imidazole) | ~1.31 - 1.37 | |
| C-C (aromatic) | ~1.38 - 1.41 | |
| C-C (to phenyl) | ~1.48 | |
| C-C (to ester) | ~1.49 | |
| Bond Angle (°) | C-N-C (imidazole) | ~108 |
| N-C-N (imidazole) | ~113 |
| Torsional Angle (°) | Benzimidazole-Phenyl | ~67 |
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. researchgate.net For benzimidazole derivatives, these interactions typically include hydrogen bonds and π–π stacking interactions. iucr.org
In the crystal lattice of the analogue, molecules are connected by C—H···N and C—H···O interactions, forming layers. nih.gov Specifically, hydrogen atoms from the phenyl rings can act as donors to the nitrogen atoms of the benzimidazole ring or the oxygen atoms of the ester group on adjacent molecules. Furthermore, π–π stacking interactions between the aromatic rings (both the benzimidazole system and the phenyl substituents) play a crucial role in stabilizing the crystal structure, often with centroid-to-centroid distances of approximately 3.6-3.7 Å. nih.goviucr.org These combined interactions lead to the formation of a stable, three-dimensional supramolecular architecture. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. nih.gov
For related benzimidazole structures, Hirshfeld analysis typically reveals that H···H contacts are the most abundant, often comprising over 40% of the surface area, reflecting the hydrogen-rich exterior of the molecule. nih.govresearchgate.net Other significant interactions include C···H/H···C contacts, indicative of C-H···π interactions, and N···H/H···N or O···H/H···O contacts, corresponding to hydrogen bonds. nih.govnih.gov
Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (based on similar benzimidazole structures nih.gov)
| Contact Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | ~42 - 48% | General van der Waals forces |
| C···H / H···C | ~27 - 28% | C-H···π interactions and van der Waals contacts |
| N···H / H···N | ~6 - 9% | C-H···N hydrogen bonds |
| O···H / H···O | ~11 - 13% | C-H···O hydrogen bonds |
Reaction Mechanisms and Reactivity Profile of Methyl 2 Phenyl 3h 1,3 Benzodiazole 5 Carboxylate
Detailed Examination of Reaction Mechanisms during Synthesis
The synthesis of 2-substituted benzimidazoles, including methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate, is most commonly achieved through the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent, such as an aldehyde. nih.gov The Phillips condensation is a prominent method.
The primary synthetic route involves the reaction of methyl 3,4-diaminobenzoate (B8644857) with benzaldehyde (B42025). The mechanism proceeds through several key steps:
Nucleophilic Attack: One of the amino groups of methyl 3,4-diaminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral intermediate.
Proton Transfer and Dehydration: A proton transfer occurs, followed by the elimination of a water molecule to form a Schiff base (an imine) intermediate.
Intramolecular Cyclization: The second, unreacted amino group on the benzene (B151609) ring then performs an intramolecular nucleophilic attack on the carbon of the C=N double bond of the Schiff base. This step forms the five-membered imidazole (B134444) ring.
Aromatization: The final step is the aromatization of the newly formed dihydro-benzimidazole ring. This typically occurs via an oxidative process, often facilitated by air or a mild oxidizing agent present in the reaction mixture, leading to the stable aromatic benzimidazole (B57391) system.
Various catalysts and reaction conditions can be employed to facilitate this condensation, including the use of solid acid catalysts like ZrO₂–Al₂O₃, which can be recycled and reused. nih.gov
| Reactants | Key Step | Intermediate/Product | Catalyst/Conditions |
| Methyl 3,4-diaminobenzoate + Benzaldehyde | Nucleophilic addition-elimination | Schiff Base | Acid or heat |
| Schiff Base | Intramolecular cyclization | Dihydro-benzimidazole | Spontaneous |
| Dihydro-benzimidazole | Oxidation/Aromatization | This compound | Air or mild oxidant |
Electrophilic and Nucleophilic Reactivity of the Benzodiazole Core
The benzimidazole core possesses a rich and varied reactivity profile due to the presence of both electron-rich and electron-deficient sites.
Electrophilic Reactivity: The benzimidazole ring system contains an acidic proton on one of the nitrogen atoms (N-H). This site is susceptible to electrophilic attack. acs.org
N-Alkylation and N-Acylation: The N-H proton can be readily deprotonated by a base to form an anion, which is a potent nucleophile. This anion can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. For instance, aminomethylation (a Mannich reaction) can occur at this position in the presence of formaldehyde (B43269) and a secondary amine. scielo.br
Nucleophilic Reactivity: The benzimidazole ring itself is generally electron-rich and thus not highly susceptible to nucleophilic aromatic substitution. However, the fusion of the imidazole and benzene rings creates a system where certain positions are more reactive than others.
Reactivity of the Benzene Moiety: The benzene portion of the core can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The regioselectivity of these reactions is influenced by the directing effects of the fused imidazole ring.
Reactivity towards Strong Nucleophiles: While less common, under forcing conditions or with specific activating groups, the benzimidazole ring can be attacked by strong nucleophiles. In related heterocyclic systems like 1,4-benzothiazines, nucleophile-induced ring contraction to form 1,3-benzothiazole derivatives has been observed. beilstein-journals.orgnih.gov This suggests that under specific conditions, the integrity of the benzodiazole core could be compromised by potent nucleophiles, potentially leading to ring-opening or rearrangement.
Reactions Involving the Methyl Ester Moiety (e.g., Hydrolysis, Transesterification)
The methyl ester group at the 5-position is a key functional handle that allows for a variety of chemical transformations.
Hydrolysis: The most common reaction of the methyl ester is hydrolysis to the corresponding carboxylic acid, 2-phenyl-3H-1,3-benzodiazole-5-carboxylic acid. This reaction can be catalyzed by either acid or base (saponification) and is often a key step in the synthesis of related derivatives. researchgate.netarabjchem.org
Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl ester can undergo transesterification to form a different ester. This is a reversible equilibrium-driven process.
Amidation: The ester can react with amines, typically at elevated temperatures, to form the corresponding amide. This reaction is often facilitated by converting the ester to a more reactive acyl chloride or by using a catalyst.
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the methyl ester to the corresponding primary alcohol, (2-phenyl-3H-1,3-benzodiazol-5-yl)methanol.
| Reaction | Reagents | Product |
| Hydrolysis | H₃O⁺ or NaOH, H₂O | 2-Phenyl-3H-1,3-benzodiazole-5-carboxylic acid |
| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate |
| Amidation | R₂NH, Heat | N,N-dialkyl-2-phenyl-3H-1,3-benzodiazole-5-carboxamide |
| Reduction | LiAlH₄, then H₂O | (2-Phenyl-3H-1,3-benzodiazol-5-yl)methanol |
Reactivity of the Phenyl Substituent Towards Various Reagents
The phenyl ring at the 2-position of the benzimidazole core behaves as a typical aromatic ring and can undergo electrophilic aromatic substitution. The benzimidazole moiety acts as a substituent on this phenyl ring, influencing its reactivity and the regioselectivity of the substitution. The benzimidazole group is generally considered to be electron-withdrawing, thus deactivating the phenyl ring towards electrophilic attack and directing incoming electrophiles primarily to the meta positions, with some para substitution also possible.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).
Sulfonation: Using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst.
It is important to note that many substituted analogues are prepared by using a substituted benzaldehyde in the initial condensation reaction rather than by direct functionalization of the final product. researchgate.netarabjchem.org
Thermodynamic and Kinetic Aspects of this compound Transformations
The thermodynamic stability of this compound is high, which is characteristic of aromatic heterocyclic systems. This stability is due to the delocalization of π-electrons across the fused ring system.
Kinetics: The rates of reaction are influenced by the electronic properties of the molecule. For instance, the rate of electrophilic substitution on the 2-phenyl ring is slower than that of benzene due to the deactivating effect of the benzimidazole core. Conversely, the presence of electron-withdrawing groups, like the methyl ester, can influence the acidity of the N-H proton and the reactivity of the benzimidazole core itself. Computational studies on similar benzimidazole structures using Density Functional Theory (DFT) have been employed to understand electronic properties, such as stabilization energies and electronic transitions, which are directly related to the molecule's reactivity. acs.org For example, the energy of transitions like π → π* can provide insight into the molecule's electronic stability and susceptibility to reactions. acs.org
Pathways for Chemical Degradation and Stability Studies
This compound is a chemically robust molecule, but it can degrade under specific environmental or chemical conditions.
Hydrolytic Degradation: The most probable degradation pathway under physiological or environmental conditions is the hydrolysis of the methyl ester moiety to the corresponding carboxylic acid. This process is accelerated in either acidic or basic aqueous media.
Photodegradation: As a conjugated aromatic system, the compound can absorb UV radiation. Prolonged exposure to UV light could lead to photodegradation through various mechanisms, including photo-oxidation or ring cleavage, although the benzimidazole core is generally quite stable.
Oxidative Degradation: Strong oxidizing agents can potentially lead to the degradation of the molecule. The imidazole portion of the ring system can be susceptible to oxidative cleavage under harsh conditions.
Computational and Theoretical Investigations on Methyl 2 Phenyl 3h 1,3 Benzodiazole 5 Carboxylate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations serve as a powerful tool to predict the molecular structure and electronic properties of benzimidazole (B57391) derivatives. biointerfaceresearch.com These methods allow for a detailed analysis of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms, defining parameters such as bond lengths and bond angles. asianpubs.org The hybrid B3LYP functional, combined with a suitable basis set like 6-311G(d,p), is commonly used for these calculations to establish the ground state molecular geometries. nih.govresearchgate.net The optimization process yields the minimum energy conformation of the molecule, which is crucial for subsequent property calculations. nih.gov For similar benzimidazole structures, DFT calculations have been successfully used to compare theoretically determined geometries with experimental data obtained from X-ray diffraction, showing good correlation. nih.gov
Table 1: Representative Theoretical Structural Parameters for a Benzimidazole Core This table presents typical bond length and angle values for a benzimidazole core structure, as determined by DFT calculations in related studies. The exact values for Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate would require specific calculation.
| Parameter | Typical Calculated Value | Description |
|---|---|---|
| C-N (imidazole ring) | ~1.35-1.39 Å | Represents the carbon-nitrogen bond within the five-membered ring, indicating partial double bond character. |
| N-C-N (imidazole ring) | ~113° | The angle within the imidazole (B134444) portion of the benzimidazole system. biointerfaceresearch.com |
| C=O (ester group) | ~1.21 Å | The length of the carbonyl double bond in the methyl carboxylate group. materialsciencejournal.org |
| Dihedral Angle (Benzimidazole/Phenyl) | Variable | The twist angle between the planes of the benzimidazole ring system and the phenyl substituent at the 2-position. |
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity, stability, and optical properties of a molecule. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required for electronic transitions. researchgate.net Conversely, a large energy gap indicates a more stable and less reactive molecule. nih.govacs.org In benzimidazole derivatives, the HOMO is often localized over the benzimidazole ring system, while the LUMO may extend to other parts of the molecule, indicating the pathway for intramolecular charge transfer upon electronic excitation. nih.govresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies This table provides hypothetical but representative energy values for a molecule like this compound, based on computational studies of similar compounds.
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -5.82 | Energy of the highest occupied molecular orbital; relates to the molecule's electron-donating ability. nih.gov |
| LUMO | -0.89 | Energy of the lowest unoccupied molecular orbital; relates to the molecule's electron-accepting ability. nih.gov |
| Energy Gap (ΔE) | 4.93 | Indicates the molecule's chemical reactivity and stability; calculated as ELUMO - EHOMO. nih.gov |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map is color-coded to represent different potential regions:
Red: Indicates regions of high electron density and negative electrostatic potential, corresponding to likely sites for electrophilic attack (nucleophilic centers). These are often found around electronegative atoms like oxygen and nitrogen. nih.gov
Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack (electrophilic centers). nih.gov
Green: Denotes areas with a neutral or near-zero potential. nih.gov
For a molecule like this compound, the red regions would be anticipated around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. The blue regions would likely be concentrated around the hydrogen atoms, particularly the N-H proton of the imidazole ring.
Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies This table shows examples of intramolecular interactions that could be identified in this compound, along with typical stabilization energy ranges.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP(N) | π(C=C) | n → π | High |
| π(C=C) | π(C=N) | π → π | Moderate to High |
| LP(O) | σ(C-C) | n → σ | Low to Moderate |
Global Chemical Reactivity Parameters (GCRP)
The electrophilicity index (ω) measures the energy stabilization of a molecule when it acquires additional electronic charge from the environment; it quantifies the molecule's ability to act as an electron acceptor. biointerfaceresearch.com It is calculated based on the electronic chemical potential and chemical hardness. Molecules with a higher electrophilicity index are considered stronger electrophiles. nih.gov These parameters are computationally determined using the following relationships:
Chemical Hardness (η): (ELUMO - EHOMO) / 2
Electronic Chemical Potential (μ): (EHOMO + ELUMO) / 2
Electrophilicity Index (ω): μ² / (2η)
A higher value of hardness indicates greater stability and lower reactivity. acs.org
Table 4: Representative Global Chemical Reactivity Parameters This table displays hypothetical GCRP values calculated from the illustrative FMO energies in Table 2.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| Chemical Hardness (η) | 2.465 | Measures resistance to change in electron distribution; higher values suggest greater stability. nih.gov |
| Electronic Chemical Potential (μ) | -3.355 | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | 2.285 | Quantifies the ability of the molecule to accept electrons; a measure of its electrophilic character. biointerfaceresearch.com |
Theoretical Assessment of Chemical Hardness and Softness
The chemical hardness (η) and softness (S) of a molecule are fundamental concepts in Density Functional Theory (DFT) that describe its resistance to change in electron distribution or deformation of the electron cloud. acs.org Molecules with a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are considered chemically hard, thermodynamically stable, and less reactive. acs.org Conversely, molecules with a small HOMO-LUMO gap are deemed soft, exhibiting greater polarizability, higher chemical reactivity, and lower kinetic stability. acs.org
Computational studies on a series of closely related N-1-sulfonyl substituted benzimidazole derivatives provide insight into these properties. acs.org Using DFT calculations at the CAM-B3LYP level, the chemical hardness and softness were determined. For instance, a derivative featuring a nitro group (a strong electron-withdrawing substituent) was found to have the smallest energy gap, making it the softest and most reactive in the series. acs.org In contrast, a derivative with a methoxy (B1213986) group (an electron-donating substituent) exhibited a larger energy gap, rendering it the hardest and most stable compound. acs.org This suggests that the electronic nature of substituents on the benzimidazole core significantly modulates its reactivity profile.
Table 1: Calculated Chemical Hardness (η) and Softness (S) of N-Sulfonyl Benzimidazole Derivatives at CAM-B3LYP Level
| Compound Derivative | Substituent Group | Hardness (η) in eV | Softness (S) in eV |
|---|---|---|---|
| Derivative A | -Cl (on sulfonyl), -H (on phenyl) | 3.451 | 0.145 |
| Derivative B | -OCH3 (on sulfonyl), -H (on phenyl) | 3.596 | 0.139 |
| Derivative C | -H (on sulfonyl), -NO2 (on phenyl) | 3.321 | 0.151 |
| Derivative D | -NO2 (on sulfonyl), -H (on phenyl) | 3.125 | 0.160 |
| Derivative E | -NO2 (on sulfonyl), -NO2 (on phenyl) | 1.940 | 0.258 |
Data derived from computational studies on N-sulfonyl substituted analogues of the target compound. acs.org
Prediction of Ionization Potential and Electron Affinity
Ionization potential (IP) and electron affinity (EA) are critical electronic properties that describe the ability of a molecule to donate or accept an electron, respectively. acs.org IP refers to the energy required to remove an electron from the HOMO, while EA is the energy released when an electron is added to the LUMO. These parameters are crucial for understanding charge transfer mechanisms within the molecule and its interactions with other species. acs.org
Theoretical calculations based on DFT have been employed to predict these values for benzimidazole systems. acs.org For the same series of N-sulfonyl substituted derivatives, the ionization potentials were calculated. The results showed that modifications to the substituent groups directly influence the IP. A derivative with a nitro group exhibited the highest ionization potential, indicating a lower tendency to donate electrons, while the derivative with two nitro groups had the lowest IP, suggesting a greater electron-donating capability within that specific series. acs.org These findings underscore the tunability of the electronic properties of the benzimidazole scaffold through synthetic modification. nih.gov
Table 2: Predicted Ionization Potential (IP) of N-Sulfonyl Benzimidazole Derivatives at CAM-B3LYP Level
| Compound Derivative | Substituent Group | Ionization Potential (IP) in eV |
|---|---|---|
| Derivative A | -Cl (on sulfonyl), -H (on phenyl) | 7.957 |
| Derivative B | -OCH3 (on sulfonyl), -H (on phenyl) | 7.311 |
| Derivative C | -H (on sulfonyl), -NO2 (on phenyl) | 7.818 |
| Derivative D | -NO2 (on sulfonyl), -H (on phenyl) | 8.129 |
| Derivative E | -NO2 (on sulfonyl), -NO2 (on phenyl) | 6.992 |
Data derived from computational studies on N-sulfonyl substituted analogues of the target compound. acs.org
Nonlinear Optical (NLO) Properties and Computational Characterization
Benzimidazole derivatives are recognized as promising candidates for nonlinear optical (NLO) materials, which are crucial for applications in photonics and optoelectronics. nih.gov Their NLO response originates from the delocalization of π-electrons across the molecular framework, which can be enhanced by creating donor-π-acceptor systems. nih.gov Computational methods, particularly DFT, are powerful tools for predicting and understanding the NLO properties of these molecules before their synthesis. nih.gov
First- and Second-Order Hyperpolarizability Calculations
The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is particularly important as it governs second-order NLO phenomena like second-harmonic generation. researchgate.net DFT calculations have been successfully used to determine these parameters for novel benzimidazole-based chromophores. nih.gov
In a study of N-1-sulfonyl substituted derivatives of methyl 2-aryl-benzimidazole-carboxylate, both linear polarizability (⟨α⟩) and total first hyperpolarizability (βtot) were calculated. nih.govnih.gov The results indicated that the magnitude of these properties is highly dependent on the molecular structure. The derivative with the strongest donor-acceptor character, achieved by incorporating nitro groups, exhibited the highest ⟨α⟩ and βtot values, identifying it as a promising NLO material. nih.govnih.gov Such computational screening is vital for designing molecules with enhanced NLO properties. dnu.dp.ua
Table 3: Calculated Linear Polarizability ⟨α⟩ of N-Sulfonyl Benzimidazole Derivatives
| Compound Derivative | ⟨α⟩ at CAMB3LYP (× 10⁻²³ esu) | ⟨α⟩ at M06 (× 10⁻²³ esu) |
|---|---|---|
| Derivative A | 4.198 | 4.331 |
| Derivative B | 4.168 | 3.220 |
| Derivative C | 4.614 | 4.760 |
| Derivative D | 4.142 | 4.287 |
| Derivative E | 4.866 | 5.379 |
Data derived from computational studies on N-sulfonyl substituted analogues of the target compound. nih.gov
Relationship between Molecular Structure and NLO Response
The core principle for designing efficient NLO molecules is to facilitate intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge. rsc.org The benzimidazole ring system can act as a part of this bridge or as an acceptor moiety. researchgate.net
Computational analyses demonstrate a clear relationship between the molecular structure of benzimidazole derivatives and their NLO response. The introduction of electron-withdrawing groups (like -NO₂) and electron-donating groups (like -OCH₃) at different positions on the 2-phenyl and N-1 sulfonyl rings significantly impacts the HOMO-LUMO energy gap. acs.org A smaller energy gap generally correlates with a larger first hyperpolarizability (β) because it facilitates electron promotion and charge transfer. researchgate.net The study on N-sulfonyl derivatives confirmed this trend, where the compound with two nitro groups had the smallest energy gap and the largest calculated NLO response. nih.govnih.gov This establishes a clear structure-property relationship that can guide the synthesis of new, highly efficient NLO materials based on the benzimidazole scaffold. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For compounds like this compound, MD simulations can provide valuable insights into conformational flexibility, structural stability, and interactions with surrounding molecules, such as solvents or biological receptors. jksus.orgresearchgate.net
While specific MD studies on the title compound are not extensively reported, the methodology has been applied to related benzimidazole and benzothiazole (B30560) derivatives to understand their dynamic behavior. jksus.orgnih.gov Such simulations can reveal stable conformations of the molecule, the flexibility of the phenyl ring relative to the benzimidazole core, and how intermolecular forces influence its orientation in a condensed phase. jksus.org
Conformational analysis, often performed using NMR spectroscopy and supported by DFT calculations, is crucial for understanding the three-dimensional structure of these molecules. tandfonline.comresearchgate.net Studies on similar benzimidazole-N-acylhydrazone derivatives have shown that they can exist as a mixture of different conformers (e.g., synperiplanar and antiperiplanar) in solution due to rotational barriers around single bonds. tandfonline.comresearchgate.net This conformational behavior is critical as it can directly affect the molecule's physical properties and its ability to engage in specific intermolecular interactions.
Computational Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the solid state is governed by non-covalent intermolecular interactions, primarily hydrogen bonding and π-π stacking. rsc.orgresearchgate.net These interactions are fundamental to the material's crystal packing, physical properties, and biological activity. mdpi.com
For benzimidazole derivatives, both hydrogen bonding and π-π stacking are significant. rsc.org The benzimidazole core contains both a hydrogen bond donor (N-H) and acceptors (the sp²-hybridized nitrogen atoms), allowing for the formation of robust hydrogen-bonded networks. nih.gov Computational and crystallographic studies on 2-phenyl-1H-benzo[d]imidazoles have elucidated how molecules are connected through intermolecular π–π stacking and C–H⋯N interactions. rsc.org
Furthermore, π-π stacking interactions between the aromatic rings of the benzimidazole and the 2-phenyl substituent are prevalent. nih.govresearchgate.net DFT calculations have been used to quantify the energy of these interactions in furan-substituted benzimidazoles, with calculated interaction energies ranging from -39.8 to -55.0 kJ mol⁻¹. nih.gov In polymorphic structures of related compounds, a balance between stronger hydrogen bonding and stronger π-π interactions dictates the resulting crystal form, with centroid-to-centroid distances for π-stacking observed between 3.3 Å and 3.7 Å. nih.gov These computational insights are crucial for crystal engineering and understanding the supramolecular chemistry of this compound. researchgate.netrsc.org
Acidity Constant (pKa) Determination through Computational and Spectroscopic Methods
The acidity constant (pKa) is a critical physicochemical parameter for benzimidazole derivatives, influencing their ionization state at different pH levels. This, in turn, affects their solubility, membrane permeability, and interaction with biological targets. The determination of pKa for compounds like this compound is crucial for understanding their behavior in various chemical and biological systems. Both computational and spectroscopic methods are widely employed for the accurate determination of pKa values of benzimidazole derivatives.
Computational Approaches
Computational methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting the pKa values of organic molecules, including benzimidazole derivatives. researchgate.netnih.gov These methods are especially valuable for compounds with low water solubility, where experimental determination can be challenging. nih.gov
The theoretical calculation of pKa is often based on thermodynamic cycles that dissect the deprotonation process into gas-phase and solvation energies. The free energy change of the acid dissociation in water is calculated, and from this, the pKa is derived. Solvation models, such as the Polarizable Continuum Model (PCM), are essential to account for the effect of the solvent on the energetics of the protonated and deprotonated species. researchgate.net
For benzimidazoles, several approaches have been developed to enhance the accuracy of pKa predictions. These include:
Direct calculations: Using thermodynamic cycles to compute the absolute pKa.
Correlation equations: Establishing linear correlations between experimental pKa values and calculated quantum chemical descriptors for a series of related compounds. nih.gov
Researchers have successfully used methods like B3LYP/6-31+G(d,p) combined with the PCM solvation model to predict the pKa of protonated benzimidazoles. nih.gov While direct calculations can sometimes deviate from experimental values, correlation methods have shown to be in reasonable agreement with experimental data. nih.gov
Table 1: Illustrative Calculated vs. Experimental pKa Values for a Series of Benzimidazole Derivatives (Note: This table presents data for various benzimidazole derivatives to illustrate the application of computational methods and does not include data for this compound, for which specific data was not found in the reviewed sources.)
| Compound | Experimental pKa | Calculated pKa (Correlation Method) | Reference |
| Benzimidazole | 5.4 | 5.5 | researchgate.net |
| 2-Methylbenzimidazole | 6.2 | 6.1 | researchgate.net |
| 2-Phenylbenzimidazole (B57529) | 5.2 | 5.3 | researchgate.net |
| 5-Nitrobenzimidazole | 3.4 | 3.5 | researchgate.net |
Spectroscopic Methods
Spectroscopic techniques provide reliable experimental data for the determination of pKa values. The most common methods for benzimidazole derivatives are UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov
UV-Vis Spectroscopy: This method relies on the principle that the protonated and deprotonated forms of a molecule have different absorption spectra. By recording the UV-Vis spectra of the compound at various pH values, the pKa can be determined from the resulting data. The absorbance at a specific wavelength where the two species show the largest difference is plotted against the pH, generating a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound. researchgate.net This method is advantageous due to its simplicity, accuracy, and the small amount of sample required.
¹H NMR Spectroscopy: Proton NMR spectroscopy is another powerful technique for pKa determination. nih.gov The chemical shifts of protons, particularly those close to the site of protonation or deprotonation, are sensitive to changes in the electronic environment. As the pH of the solution is varied, the observed chemical shift of a specific proton is a weighted average of its chemical shifts in the protonated and deprotonated forms. By plotting the chemical shift against the pH, a titration curve is obtained, from which the pKa can be determined using the Henderson-Hasselbalch equation. nih.govresearchgate.net This method has been successfully applied to determine the pKa values of various novel benzimidazole salts. nih.gov
Other Spectroscopic and Related Methods: Capillary electrophoresis (CE) is another technique that has been used to determine the thermodynamic pKa values of benzimidazole derivatives. The method is based on measuring the electrophoretic mobility of the compounds at different pH levels. nih.gov The results obtained from CE have shown good agreement with those from spectrophotometric measurements. nih.gov
Potential Applications and Functional Role of Methyl 2 Phenyl 3h 1,3 Benzodiazole 5 Carboxylate in Advanced Materials and Chemical Systems
Applications in Materials Science
The unique electronic structure of the 2-phenylbenzimidazole (B57529) core, characterized by an extended π-conjugated system, makes it a prime candidate for investigation in materials science, particularly for applications involving light interaction and charge movement.
Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate and its derivatives are recognized for their chromophoric properties, meaning they can absorb and interact with light. This characteristic is fundamental to their application in organic optoelectronic devices. The benzimidazole (B57391) moiety itself is a known chromophore, and its properties can be finely tuned through chemical modification. researchgate.net
Detailed studies have been conducted on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles, which use a structural core related to this compound. nih.govnih.gov In this research, the benzimidazole scaffold was functionalized to create donor-π-acceptor systems, which are known to enhance nonlinear optical (NLO) responses. nih.gov Such NLO materials are critical for technologies like optical switches and signal processing. acs.org The investigation of these molecules using UV-visible spectroscopy confirms their ability to undergo electronic transitions upon light absorption, a key feature of a chromophore. nih.gov The energy gaps (Egap) of these derivatives, which influence their optical properties, were calculated using density functional theory (DFT). nih.govacs.org For instance, one derivative featuring multiple nitro group substituents exhibited a significantly reduced energy gap, highlighting its potential as an NLO material. acs.org A closely related compound, 2-Phenyl-5-benzimidazolesulfonic acid, has been utilized commercially as a UV filter, directly applying the strong UV-absorbing properties of the 2-phenylbenzimidazole chromophore. sigmaaldrich.com
Table 1: Calculated Energy Gaps (Egap) for Derivatives of the 2-Phenyl-1H-benzo[d]imidazole-6-carboxylate Core Data sourced from DFT calculations. nih.gov
| Compound Derivative | Substituents | Egap (eV) at CAM-B3LYP | Egap (eV) at M06 |
| 2a | 4-Chlorophenylsulfonyl | 7.192 | 6.066 |
| 2b | 4-Hydroxyphenylsulfonyl | 7.192 | 6.066 |
| 2c | 4-Aminophenylsulfonyl | Value not specified | Value not specified |
| 2d | 4-Hydroxyphenylsulfonyl | 7.192 | 6.066 |
| 2e | 4-Nitrophenylsulfonyl | 3.881 | 1.842 |
The benzimidazole scaffold is actively investigated for its role in charge transport layers, which are essential components of organic electronic devices like Organic Light Emitting Diodes (OLEDs). The inherent electronic properties of benzimidazole make it an effective electron-transporting moiety. nih.gov Theoretical modeling of molecules combining triphenylamine (B166846) (a hole-transporter) and benzimidazole (an electron-transporter) shows their potential as host materials in phosphorescent OLEDs. nih.gov
While direct studies on this compound within a device are not prominent, its derivatives have been the subject of computational studies to assess this potential. nih.gov DFT calculations are used to analyze the frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. nih.gov These parameters are crucial for predicting a material's ability to accept and transport electrons, making them indicative of its suitability for electron transport layers. Furthermore, other related benzimidazole derivatives have been successfully used as n-dopants for organic electron-transport materials, further establishing the functional role of this chemical family in organic electronics. nih.govnrel.gov The use of benzimidazolium cations in two-dimensional perovskite structures has also been shown to influence the charge carrier transport mechanism within those advanced materials. rsc.org
Chemical Probes and Sensor Development
The benzimidazole framework is a versatile platform for the development of chemosensors due to its rigid structure, fluorescent properties, and the presence of an N-H group that can be easily functionalized or act as a binding site. researchgate.net
The core structure of this compound serves as an excellent foundation for creating specialized chemical probes. The general design strategy involves using the benzimidazole unit as a fluorophore and attaching a specific receptor group that can selectively bind to a target analyte. researchgate.net This binding event then leads to a measurable change in the fluorescence signal.
Numerous benzimidazole-based fluorescent chemosensors have been synthesized to detect a wide range of analytes, including metal ions, anions, and small organic molecules. researchgate.netresearchgate.net For example, a highly selective fluorescent probe for detecting cobalt (II) ions was synthesized using a benzimidazole derivative as the core component. mdpi.comnih.gov In another application, 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivatives were designed and synthesized as fluorescent chemosensors for the highly sensitive and selective detection of picric acid, an explosive nitroaromatic compound. researchgate.net The sulfonic acid analog of the title compound has also been used to fabricate a biomimetic sensor for determining the concentration of 4-methylbenzylidene camphor, a common UV-protecting agent. sigmaaldrich.com
Table 2: Examples of Chemical Sensors Based on the Benzimidazole Scaffold
| Sensor Base | Target Analyte | Detection Principle | Source |
| 2,2'-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene) bis(oxy)) bis(N-(quinolin-8-yl) acetamide) | Cobalt (Co²⁺) | Fluorescence Quenching | mdpi.comnih.gov |
| 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene Derivatives | Picric Acid | Fluorescence Quenching | researchgate.net |
| 2-Phenyl-5-benzimidazolesulfonic acid | 4-methylbenzylidene camphor | Biomimetic Sensor | sigmaaldrich.com |
The functionality of benzimidazole-based sensors relies on precise mechanisms of analyte recognition and signal transduction. Recognition is typically achieved through the formation of a coordinate bond or other specific interactions between the functional groups on the sensor and the target analyte. This recognition event triggers a change in the electronic properties of the fluorophore, leading to a detectable optical signal.
A common signal transduction pathway is Photoinduced Electron Transfer (PET). In the absence of the analyte, the probe fluoresces normally. Upon binding the analyte, a PET process can be initiated between the receptor and the fluorophore, which quenches the fluorescence, providing a "turn-off" signal. mdpi.comnih.gov This mechanism was identified in the benzimidazole-based sensor for Co²⁺, where the complexation with the cobalt ion quenched the probe's native fluorescence. mdpi.com Another mechanism observed in these systems is the modulation of an Excited-State Intramolecular Proton-Transfer (ESIPT) process. researchgate.net The binding of an analyte can inhibit or enhance the ESIPT pathway, leading to a change in the fluorescence emission wavelength or intensity, which can be used for ratiometric sensing. researchgate.net The transduction process effectively converts the chemical binding event into an easily observable optical signal.
Role as Synthetic Intermediates and Building Blocks
This compound and its parent structure are valuable as synthetic intermediates and foundational building blocks in organic synthesis. The benzimidazole ring is relatively stable and possesses reactive sites, particularly the N-H proton of the imidazole (B134444) ring, which can be readily substituted.
Research into NLO materials has demonstrated the utility of the 2-phenyl-1H-benzo[d]imidazole-6-carboxylate core as a key intermediate. nih.gov In these syntheses, the parent benzimidazole acts as a nucleophile, with its N-H group reacting with various arylsulfonyl chlorides in the presence of a base. nih.gov This reaction allows for the straightforward attachment of different functional groups to the benzimidazole scaffold, enabling the synthesis of a library of compounds with tailored electronic and optical properties. The general synthetic route to the core itself often involves the condensation of 3,4-diaminobenzoic acid (or its methyl ester) with benzaldehyde (B42025), a robust reaction that establishes the 2-phenylbenzimidazole framework. nih.govnrel.gov This accessibility makes the core structure a versatile building block for constructing more complex molecules for a wide array of applications. researchgate.netnih.gov
Utilization in Multi-Step Organic Syntheses
In addition to serving as a direct precursor to fused heterocycles, this compound can function as a key intermediate in multi-step organic syntheses. The methyl ester and the N-H group of the benzimidazole ring are amenable to a variety of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-phenyl-3H-1,3-benzodiazole-5-carboxylic acid. This carboxylic acid can then be converted into a range of other functional groups, such as amides, esters, or acid chlorides. For instance, the synthesis of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide derivatives has been reported, starting from the corresponding benzimidazole-5-carboxylic acid. nih.gov This highlights the utility of the carboxylate functionality as a versatile handle for further derivatization.
The N-H group of the benzimidazole ring can be alkylated or arylated to introduce substituents at the N1 position. Such modifications can significantly alter the steric and electronic properties of the molecule, which can be crucial in the design of pharmacologically active compounds or functional materials.
While specific total syntheses employing this compound as a key intermediate are not extensively documented in the literature, its structural motifs are present in various biologically active molecules. Therefore, it represents a valuable building block for the synthesis of more complex target molecules through a series of well-established organic transformations.
Exploration in Catalysis
The structural features of this compound suggest its potential for exploration in the field of catalysis, both as a ligand for transition metals and as a scaffold for the development of organocatalysts.
Potential as Ligands in Transition Metal Catalysis
Benzimidazole derivatives are known to act as effective ligands for a variety of transition metals, owing to the coordinating ability of the nitrogen atoms in the imidazole ring. The resulting metal complexes have found applications in various catalytic transformations. For example, ruthenium complexes bearing benzimidazole ligands have been investigated for their catalytic activity.
The 2-phenylbenzimidazole scaffold, in particular, can be modified to create bidentate or pincer-type ligands. The nitrogen atoms of the imidazole ring, combined with potential coordinating groups on the phenyl ring or at the N1 position, can chelate to a metal center, thereby influencing its catalytic activity and selectivity. While direct applications of this compound as a ligand are not yet prominent, its structure provides a foundation for the design of new ligands. The ester group could be modified to incorporate additional donor atoms, leading to multidentate ligands with tailored electronic and steric properties for specific catalytic applications, such as cross-coupling reactions or oxidation catalysis.
Application as Organocatalysts
The field of organocatalysis has seen a surge in the development of small organic molecules that can catalyze chemical reactions with high efficiency and stereoselectivity. Chiral benzimidazole derivatives have emerged as a promising class of organocatalysts, particularly in asymmetric synthesis.
The rigid benzimidazole backbone, combined with the hydrogen-bond donating capability of the N-H group and the potential for introducing chiral auxiliaries, makes this scaffold ideal for designing bifunctional organocatalysts. These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and other non-covalent interactions.
For instance, chiral 2-aminobenzimidazoles have been successfully employed as organocatalysts in the enantioselective α-amination of 1,3-dicarbonyl compounds. To adapt this compound for use as an organocatalyst, the introduction of a chiral moiety would be necessary. This could be achieved by reacting the N-H group with a chiral electrophile or by modifying the ester group with a chiral alcohol. The resulting chiral benzimidazole derivative could then be evaluated for its catalytic activity in various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, or Diels-Alder reactions. The 2-phenyl group and the 5-carboxylate group would likely play a significant role in modulating the catalyst's activity and selectivity by influencing its steric and electronic environment.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate?
- Methodological Answer : The compound can be synthesized via refluxing methyl 3-amino-4-hydroxybenzoate with excess aryl acid (e.g., phenylacetic acid) for 15 hours. Post-reaction, the mixture is cooled, poured onto crushed ice, and filtered to isolate the product. Purification is achieved through recrystallization from ethanol . This method ensures high yield and minimizes side reactions.
Q. How can purity and structural integrity be validated post-synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) using toluene/ethyl acetoacetate/water (8.7:1.2:1.1) and gas chromatography (GC) are recommended for purity assessment. For structural confirmation, combine -NMR, -NMR, and IR spectroscopy to verify functional groups (e.g., ester carbonyl at ~1700 cm) and aromatic proton environments .
Q. What solvent systems are suitable for recrystallization?
- Methodological Answer : Ethanol is widely used due to its intermediate polarity, which balances solubility at high temperatures and precipitation upon cooling. For polar derivatives, mixed solvents like ethanol/water (3:1) or THF/hexane may enhance crystal quality .
Advanced Research Questions
Q. How can DFT studies enhance understanding of the compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrophilic/nucleophilic sites. Compare computed IR and NMR spectra with experimental data to validate accuracy . For example, DFT can predict the benzodiazole ring’s electron-withdrawing effect on the ester group.
Q. What strategies resolve contradictions in crystallographic data for nonplanar benzodiazole rings?
- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify ring nonplanarity. For six-membered rings, calculate puckering amplitude () and phase angles () from X-ray crystallography data. Discrepancies between experimental and theoretical puckering parameters may indicate lattice strain or intermolecular interactions .
Q. How can reaction mechanisms involving this compound be probed experimentally?
- Methodological Answer : Use kinetic isotope effects (KIEs) or deuterium labeling to track hydrogen transfer steps in benzodiazole ring formation. Monitor intermediates via time-resolved FT-IR or LC-MS. For example, trapping intermediates with hydrazine hydrate can reveal whether cyclization precedes esterification .
Q. What computational tools predict substituent effects on photophysical properties?
- Methodological Answer : Time-Dependent DFT (TD-DFT) with polarizable continuum models (PCM) simulates UV-Vis absorption spectra. Vary substituents (e.g., electron-donating methoxy groups) to assess shifts in λ. Validate with experimental data from UV-Vis spectroscopy in solvents of varying polarity .
Data Contradiction Analysis
Q. How to address inconsistent spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate using complementary techniques. For example, conflicting -NMR signals may arise from dynamic processes (e.g., ring puckering). Use variable-temperature NMR to detect conformational exchange. Alternatively, X-ray crystallography provides unambiguous structural data .
Q. Why might synthetic yields vary significantly under identical conditions?
- Methodological Answer : Trace moisture or oxygen can deactivate catalysts (e.g., palladium in cross-coupling steps). Conduct reactions under inert atmospheres (argon/nitrogen) and pre-dry solvents with molecular sieves. Monitor reaction progress via TLC to optimize termination points .
Experimental Design
Designing a study to explore structure-activity relationships (SAR) in benzodiazole derivatives:
- Methodological Framework :
- Step 1 : Synthesize analogs with varied substituents (e.g., electron-withdrawing nitro or electron-donating methoxy groups) at the phenyl ring .
- Step 2 : Characterize solubility (via shake-flask method) and logP (HPLC retention time).
- Step 3 : Corrogate SAR using multivariate regression (e.g., Hammett σ constants vs. bioactivity IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
